4-Phenyl-1H-indole-7-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-indole-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15(18)13-7-6-11(10-4-2-1-3-5-10)12-8-9-17-14(12)13/h1-9,17H,(H2,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJGHLHGFWFBRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CNC3=C(C=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Structural and Synthetic Analysis of 4-Phenyl-1H-indole-7-carboxamide

Executive Summary: This technical guide provides an in-depth analysis of the chemical structure, physicochemical properties, and synthetic strategy for 4-Phenyl-1H-indole-7-carboxamide. The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are integral to numerous therapeutic agents.[1] Specifically, the indole-7-carboxamide framework has been identified as a potent pharmacophore in the development of antiviral agents, particularly HIV-1 attachment inhibitors.[2] This document elucidates the distinct structural features of this compound, including the strategic placement of the phenyl and carboxamide groups, and discusses their implications for molecular interactions and potential biological activity. A detailed, field-proven synthetic protocol is proposed, grounded in established chemical principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this specific indole derivative.

Introduction to the Indole-7-Carboxamide Scaffold

The Indole Moiety in Medicinal Chemistry

The indole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its structure is found in a wide array of natural products and synthetic drugs, owing to its ability to mimic the structure of tryptophan and participate in various biological interactions, including hydrogen bonding and π-stacking. The indole nucleus serves as the core for compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]

Significance of the 7-Carboxamide Substitution Pattern

While substitutions at various positions on the indole ring yield distinct biological activities, the C7 position has garnered significant interest. Research into HIV-1 attachment inhibitors has successfully identified a series of substituted indole-7-carboxamides as potent, orally bioavailable antiviral agents.[2] This specific substitution pattern positions a critical hydrogen-bonding carboxamide group in a unique spatial orientation relative to the core scaffold, which has proven crucial for high-affinity binding to viral envelope proteins.

Overview of this compound

This compound (CAS No. 1253792-04-9) is a specific derivative that combines the established indole-7-carboxamide scaffold with a phenyl substituent at the C4 position.[3] This substitution introduces significant steric bulk and lipophilicity, which can profoundly influence the molecule's solubility, metabolic stability, and binding orientation within a target protein. Understanding the interplay between these structural components is essential for its potential development as a therapeutic agent or a tool for chemical biology.

Molecular Structure and Physicochemical Properties

Core Chemical Identity

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1253792-04-9 | [3] |

| Molecular Formula | C₁₅H₁₂N₂O | [3] |

| Molecular Weight | 236.27 g/mol | [3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CNC3)C=C(C2)C(=O)N | - |

Structural Elucidation

The molecule's structure is composed of three key components:

-

1H-Indole Core: A planar, bicyclic aromatic system that forms the central scaffold.

-

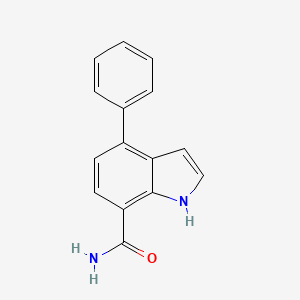

C4-Phenyl Group: A phenyl ring attached to the 4-position of the indole. Due to steric hindrance with the C5-hydrogen and the peri-positioned C3, this ring is expected to be twisted out of the plane of the indole core.

-

C7-Carboxamide Group: A primary amide (-CONH₂) attached to the 7-position. This group contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen).

Caption: 2D structure of this compound with atom numbering.

Physicochemical Data Summary

Calculated physicochemical properties provide insight into the molecule's drug-like characteristics, such as oral bioavailability and membrane permeability. Below is a comparison with the parent scaffold, 1H-indole-7-carboxamide.

| Property | 1H-Indole-7-carboxamide | This compound (Predicted) | Rationale for Change |

| XLogP3 | 1.7 | ~3.5 - 4.0 | Addition of the lipophilic phenyl group significantly increases the partition coefficient. |

| H-Bond Donors | 2 | 2 | Unchanged; the indole N-H and amide N-H₂ remain. |

| H-Bond Acceptors | 1 | 1 | Unchanged; the carbonyl oxygen is the primary acceptor. |

| Topological Polar Surface Area (TPSA) | 58.9 Ų[4] | 58.9 Ų | TPSA is based on polar atoms (N, O); the non-polar phenyl group does not alter it. |

| Rotatable Bonds | 1 | 2 | The C-C bond connecting the phenyl ring to the indole core adds a new rotatable bond. |

Retrosynthetic Analysis and Proposed Synthesis

Retrosynthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic analysis that disconnects the molecule at its most synthetically accessible bonds. The most robust and common disconnection is at the amide bond, revealing 4-phenyl-1H-indole-7-carboxylic acid and ammonia as precursors. The indole core itself can be formed through various established named reactions, such as a Fischer or Bartoli indole synthesis, from a suitably substituted aniline precursor.

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol: Synthesis

The following two-stage protocol outlines a practical and reliable method for synthesizing the target compound, based on standard laboratory procedures for amide bond formation.

Stage 1: Synthesis of 4-Phenyl-1H-indole-7-carboxylic acid (Intermediate)

This precursor is the key building block. While its synthesis is non-trivial, it can be accomplished via multi-step sequences such as a Suzuki coupling on a halogenated indole ester followed by hydrolysis, or a Bartoli indole synthesis from a substituted nitrobenzene and vinylmagnesium bromide. For the purpose of this guide, we will assume the availability of this starting material.

Stage 2: Amidation to this compound

This protocol employs a standard peptide coupling reaction, a widely used and high-yielding method for amide synthesis.

Materials:

-

4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq)

-

Ammonium chloride (NH₄Cl) (5.0 eq)

-

Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

Procedure:

-

Dissolution: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Phenyl-1H-indole-7-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (5.0 eq). Dissolve the solids in anhydrous DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (3.0 eq) to the mixture, followed by the dropwise addition of a solution of EDCI (1.5 eq) in DMF.

-

Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, if applicable) and reacts efficiently with the amine. DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salts formed.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing ethyl acetate and water. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine.

-

Causality: The aqueous washes are critical for removing the water-soluble coupling reagents (EDCI, HOBt) and their byproducts, simplifying the final purification step.

-

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield this compound as a pure solid.

Expected Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

-

¹H NMR: Key expected signals would include:

-

A broad singlet for the indole N-H proton (δ > 10 ppm).

-

Two distinct singlets for the non-equivalent amide (-CONH₂) protons (δ ~ 7-8 ppm).

-

A complex multiplet pattern in the aromatic region (δ ~ 7-8.5 ppm) corresponding to the protons on the indole core and the C4-phenyl ring.

-

-

¹³C NMR: Diagnostic signals would include the amide carbonyl carbon (δ ~ 165-170 ppm) and multiple signals in the aromatic region (δ ~ 110-140 ppm) for the 13 unique carbon atoms of the aromatic framework.

-

Mass Spectrometry (ESI+): The primary ion observed would be the protonated molecular ion [M+H]⁺ at m/z 237.10.

Biological Context and Therapeutic Potential

Relationship to Known Bioactive Molecules

The structure of this compound is closely related to a class of compounds developed by Bristol-Myers Squibb as HIV-1 attachment inhibitors.[2] These inhibitors function by binding to the viral envelope glycoprotein gp120, preventing the initial interaction between the virus and the host cell's CD4 receptor. The core indole-7-carboxamide scaffold is a key element for this activity. The introduction of a phenyl group at C4, while not explicitly described in the cited study, represents a logical modification to probe the Structure-Activity Relationship (SAR) of this chemical series.

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) exploration.

Potential Applications in Drug Discovery

Given its structural heritage, this compound is a prime candidate for investigation in several therapeutic areas:

-

Antiviral Research: As a novel analog of known HIV-1 inhibitors, it warrants testing in antiviral assays.

-

Oncology: The indole scaffold is present in numerous kinase inhibitors and anticancer agents. The unique substitution pattern could offer novel interactions with oncological targets.

-

Chemical Probe: It can be used as a tool compound to study the binding pockets of proteins that recognize the indole-7-carboxamide pharmacophore.

Conclusion

This compound is a molecule of significant interest, built upon a biologically validated indole-7-carboxamide scaffold. Its structure is characterized by a sterically demanding C4-phenyl group and a hydrogen-bonding C7-carboxamide moiety, a combination that presents a unique profile for molecular recognition. Its synthesis is readily achievable through established and reliable amidation methodologies. As an analog of potent antiviral agents and a derivative of a privileged heterocyclic core, this compound represents a valuable target for further investigation in drug discovery and chemical biology.

References

-

De Rycker, M., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 62(9), 4645-4664. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589138, N-Phenyl-1H-indole-2-carboxamide. PubChem. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Library of Medicine. Retrieved January 15, 2026, from [Link]

-

Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91936885, Sdb-005. PubChem. Retrieved January 15, 2026, from [Link]

-

Iannuzzi, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(21), 7247. Retrieved January 15, 2026, from [Link]

-

Chavda, V. P., et al. (2022). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Research Journal of Pharmacy and Technology, 15(11), 5035-5040. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13415516, 1H-Indole-7-carboxamide. PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1253792-04-9|this compound|BLD Pharm [bldpharm.com]

- 4. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Phenyl-1H-indole-7-carboxamide

An In-depth Technical Guide to the Physicochemical Characterization of 4-Phenyl-1H-indole-7-carboxamide

Introduction: The Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. The compound this compound belongs to this important class. As with any potential drug candidate, a thorough understanding of its physicochemical properties is not merely academic; it is the foundation upon which its entire development trajectory is built. These properties—lipophilicity, solubility, and ionization state (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic potential.

While specific experimental data for this compound is not extensively documented in public literature, this guide serves as a comprehensive framework for its characterization. Drawing from established methodologies and data from analogous structures, we present a technical blueprint for researchers, scientists, and drug development professionals. This document outlines not just the steps for measurement but the scientific rationale behind them, empowering teams to generate the robust data necessary for informed decision-making in a drug discovery program. Studies on related indole-2-carboxamides have highlighted challenges such as limited aqueous solubility and metabolic stability, underscoring the necessity of the precise characterization detailed herein.[1][2]

Molecular Structure and Core Properties

A precise understanding of the molecule's basic characteristics is the starting point for all subsequent analysis.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Molecular Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC=C2)C(=O)NCNC3 |

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A balanced LogP is essential; high values can lead to poor aqueous solubility and non-specific binding, while low values may hinder membrane permeation.

Causality Behind Experimental Choice

The "gold standard" for LogP determination is the shake-flask method .[3] Its enduring prevalence stems from its direct measurement of partitioning under equilibrium conditions, providing a thermodynamically accurate value. While higher-throughput methods like reverse-phase HPLC exist and are valuable for screening large libraries, the shake-flask method remains the definitive choice for the rigorous characterization of a lead candidate due to its accuracy and reproducibility.[3][4]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol is designed to achieve a reliable, equilibrium-based measurement.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate completely. This prevents volume changes during the experiment.

-

Compound Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a concentration that can be accurately quantified (e.g., 1 mg/mL).

-

Partitioning: In a screw-cap vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. For many compounds, 2-4 hours is adequate, but for new chemical entities, it is prudent to test multiple time points (e.g., 2, 4, 8, 24 hours) to ensure equilibrium has been reached.

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g for 15 minutes) to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Quantify the concentration of the compound in each phase using a validated analytical method, typically UV-Vis spectroscopy or HPLC-UV. A calibration curve in each respective solvent must be prepared.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[4]

-

P = [Concentration]octanol / [Concentration]aqueous

-

LogP = log₁₀(P)

-

Visualization: LogP Determination Workflow

Caption: Workflow for Shake-Flask LogP Determination.

Expected Value and Context

While an experimental value is pending, we can infer expectations from related structures.

Table 2: LogP Values of Structurally Related Compounds

| Compound | LogP | Source | Significance for this compound |

| Indole | 2.14 | PubChem[5] | The parent scaffold is moderately lipophilic. |

| 1-Phenyl-1H-indole | ~4.0 (calc.) | - | Adding a phenyl group significantly increases lipophilicity. |

| Benzamide | 0.64 | - | The carboxamide group adds polarity, which will counteract the lipophilicity of the phenyl and indole rings. |

Based on these, this compound is expected to be a lipophilic compound, likely with a LogP value in the range of 3 to 4. This highlights a potential need to monitor for solubility issues.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for distribution in the bloodstream. Poor solubility is a leading cause of failure for drug candidates.[6] For ionizable compounds, solubility is highly dependent on pH.

Causality Behind Experimental Choice

The thermodynamic shake-flask solubility assay is the definitive method.[6][7] It measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is distinct from kinetic solubility assays, which measure precipitation from a DMSO stock and can often overestimate the true equilibrium solubility. For foundational studies in drug development, the thermodynamic value is essential for building accurate biopharmaceutical models.

Experimental Protocol: Thermodynamic Solubility Determination

This protocol ensures that a true equilibrium is measured.

Step-by-Step Methodology:

-

System Preparation: Prepare a series of buffers at different physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours.[6] This extended time is critical to ensure the system reaches a true thermodynamic equilibrium.

-

Sample Clarification: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and clarify it to remove any undissolved particulates. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or ultracentrifugation are standard methods.

-

Quantification: Dilute the clarified supernatant into a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

-

Solid-State Analysis (Trustworthiness Pillar): Analyze the remaining solid using a technique like XRPD (X-ray powder diffraction) to confirm that the compound has not changed its solid form (e.g., converted to a hydrate or a different polymorph) during the experiment. This self-validating step is crucial for data integrity.

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Context from Related Indole Carboxamides

The indole carboxamide class often presents solubility challenges.

Table 3: Kinetic Solubility of Related Indole-2-Carboxamides in PBS (pH 7.4)

| Compound Type | Kinetic Solubility (µg/mL) | Source |

| Indole-2-carboxamide with 4-phenylsulfonamide | Often < 10 | [2] |

| Indole-2-carboxamide with sulfonamide linker | 96 | [2] |

| N-methylated indole-2-carboxamide | 17 | [2] |

These data suggest that this compound will likely exhibit low aqueous solubility, particularly at neutral pH, given its predicted lipophilicity. The determination of its pKa is therefore critical to understanding its pH-solubility profile.

Acid-Base Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. It is arguably the most important physicochemical parameter for an ionizable drug, as it dictates the extent of ionization at any given pH, which in turn profoundly impacts both solubility and permeability.

This compound has two potential ionizable sites:

-

Indole N-H: This proton is weakly acidic, with a pKa typically around 16-17 in water, meaning it will be non-ionized under all physiological conditions.

-

Amide Group: The amide group is generally considered neutral, being neither significantly acidic nor basic within the physiological pH range.

However, nearby functional groups can influence pKa. A related compound, 4-hydroxy-1H-indole-7-carboxamide, has a predicted pKa of 8.32, likely corresponding to the phenolic hydroxyl group.[8] This underscores the importance of experimental determination.

Causality Behind Experimental Choice

Potentiometric titration is a highly precise and reliable method for determining pKa values.[9][10] It involves the gradual addition of an acid or base to a solution of the compound while monitoring the pH. The resulting titration curve reveals inflection points corresponding to the pKa.[9][11] This method is robust and provides a direct measure of the compound's buffering capacity. For compounds with a suitable chromophore that changes upon ionization, UV-Vis spectrophotometry offers an excellent orthogonal method.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is designed for high-precision pKa measurement.

Step-by-Step Methodology:

-

System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature.[9]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a suitable solvent system. Often, a co-solvent like methanol or DMSO is required for initial dissolution before dilution with water. The ionic strength of the solution should be kept constant using an electrolyte like KCl (e.g., 0.15 M).[9]

-

Titration: Place the sample solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode.

-

Acidic Titration: If a basic pKa is expected, first acidify the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the compound is fully protonated.

-

Base Titration: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M NaOH). Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[9]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[12] Mathematically, this corresponds to the point where the first derivative (dpH/dV) is at its maximum. At the half-equivalence point, the pH is equal to the pKa.[11][13]

Visualization: Principle of Potentiometric Titration

Caption: The logical flow of pKa determination via potentiometric titration.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is a critical first step in its evaluation as a potential therapeutic agent. Based on its structure, it is predicted to be a lipophilic molecule with low intrinsic aqueous solubility. The determination of its pKa will be crucial to understanding if solubility can be modulated in different pH environments, which is vital for developing oral formulations. The protocols outlined in this guide provide a robust, scientifically-grounded framework for generating the high-quality data needed to address these questions, mitigate development risks, and unlock the full potential of this promising indole scaffold.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available from: [Link]

-

NIH. Development of Methods for the Determination of pKa Values. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]

-

Oreate AI Blog. How to Determine Pka from Titration Curve. Available from: [Link]

-

NIH. A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]

-

NIH. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

Chemical Synthesis Database. 4-phenyl-1H-indole-3-carbaldehyde. Available from: [Link]

-

ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

Impactfactor.org. One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Available from: [Link]

-

NIH PubChem. 1H-Indole-7-carboxamide. Available from: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

-

MDPI. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Available from: [Link]

-

NIH PubChem. Indole. Available from: [Link]

-

ResearchGate. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Available from: [Link]

Sources

- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. acdlabs.com [acdlabs.com]

- 5. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. guidechem.com [guidechem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Phenyl-1H-indole-7-carboxamide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Phenyl-1H-indole-7-carboxamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public-domain literature, this document establishes a foundational understanding by leveraging data from closely related indole-7-carboxamide and N-phenyl-indole analogs. The synthesis, characterization, and potential biological activities are discussed, drawing parallels from established chemical principles and pharmacological studies of similar scaffolds.

Core Molecular Identifiers

The unique identity of this compound is established by its chemical identifiers, which are crucial for database searches, procurement, and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 1253792-04-9 | [1] |

| Molecular Formula | C₁₅H₁₂N₂O | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=CC=C2)NC=C3C(=O)N |

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively published, a commercial supplier indicates the availability of analytical data such as NMR, HPLC, and mass spectrometry upon request[1]. The expected spectroscopic characteristics can be inferred from the analysis of related indole carboxamide structures.

Expected Spectroscopic Data

-

¹H NMR: Protons on the indole and phenyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The amide protons (-CONH₂) would likely appear as a broad singlet, and the indole N-H proton would also be present.

-

¹³C NMR: Characteristic peaks would be expected for the carbonyl carbon of the amide (around 160-170 ppm) and for the aromatic carbons of the indole and phenyl rings.

-

Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ would be expected at m/z 237.28.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the indole and amide groups, C=O stretching for the amide, and C=C stretching for the aromatic rings.

Predicted Properties

Based on the structure, the compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like DMSO and DMF.

Synthesis and Chemical Reactivity

The synthesis of this compound would likely follow established methodologies for the formation of the indole core and the subsequent elaboration of the carboxamide group. The general approach involves the creation of a suitably substituted indole intermediate followed by amide formation.

Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the amide bond, leading back to 4-phenyl-1H-indole-7-carboxylic acid or its corresponding acyl chloride, and ammonia. The 4-phenylindole core can be envisioned to be formed through cross-coupling reactions.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthesis Protocol

The following is a proposed, experimentally grounded protocol for the synthesis of this compound, based on common organic chemistry transformations.

Step 1: Suzuki-Miyaura Cross-Coupling This step would involve the coupling of a halogenated indole precursor with phenylboronic acid to introduce the phenyl group at the C4 position. This is a widely used method for forming C-C bonds in the synthesis of biaryl compounds[2].

-

To a solution of a suitable 4-halo-1H-indole-7-carboxylate ester (e.g., methyl 4-bromo-1H-indole-7-carboxylate) in a solvent such as dioxane or DMF, add phenylboronic acid (1.1 equivalents).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the methyl 4-phenyl-1H-indole-7-carboxylate.

Step 2: Saponification of the Ester The ester is hydrolyzed to the corresponding carboxylic acid.

-

Dissolve the methyl 4-phenyl-1H-indole-7-carboxylate in a mixture of THF and methanol.

-

Add an aqueous solution of LiOH or NaOH (2-3 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the saponification is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield 4-phenyl-1H-indole-7-carboxylic acid.

Step 3: Amide Formation The final step is the conversion of the carboxylic acid to the primary amide.

-

To a solution of 4-phenyl-1H-indole-7-carboxylic acid in a suitable solvent like DMF or DCM, add a coupling agent such as HATU or HOBt/EDCI (1.1-1.2 equivalents).

-

Add a base, for example, DIPEA or Et₃N (2-3 equivalents), and stir for a few minutes.

-

Introduce a source of ammonia, such as ammonium chloride, and continue stirring at room temperature overnight.

-

Work up the reaction by diluting with water and extracting with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Therapeutic Applications

The indole carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. While direct biological data for this compound is not available, the activities of structurally similar molecules suggest several potential therapeutic applications.

Anti-Infective Properties

Indole-2-carboxamides have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease[2][3]. The optimization of these compounds often involves modifications to the indole core and the carboxamide substituent to improve potency and pharmacokinetic properties[2][3]. This suggests that this compound could be investigated as a potential anti-parasitic agent.

Ion Channel Modulation

Indole-2-carboxamides have been designed as agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, which is a target for the development of novel pain therapeutics[4]. The ability of the indole scaffold to interact with this channel suggests that other isomers, such as the indole-7-carboxamide, might also exhibit activity at TRPV1 or other TRP channels.

Anti-inflammatory and Anticancer Activity

Various substituted carboxamides have demonstrated anti-inflammatory and anticancer properties[5]. For instance, 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives have been explored as anti-inflammatory agents for acute lung injury and sepsis[5]. The indole nucleus is also a common feature in molecules with anticancer activity. Therefore, this compound could be a candidate for screening in inflammation and oncology assays.

Future Research Directions

The lack of specific data for this compound highlights a clear opportunity for further research. Key areas for investigation include:

-

Definitive Synthesis and Characterization: A complete synthesis and full spectroscopic characterization (NMR, MS, IR, and single-crystal X-ray diffraction) would provide a crucial reference for the scientific community.

-

In Vitro Biological Screening: The compound should be screened against a panel of biological targets, including parasitic enzymes, ion channels (such as TRPV1), and cancer cell lines, to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications at the phenyl ring, the indole nitrogen, and the carboxamide group would help to elucidate the structural requirements for any observed biological activity.

Conclusion

This compound is a chemical entity with a foundation in the well-established and biologically significant indole carboxamide class of compounds. While direct experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation based on the extensive literature on related structures. The insights presented here are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

-

Sdb-005 | C20H22N2O | CID 91936885. PubChem, National Institutes of Health. [Link]

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]

-

4-phenyl-1H-indole-3-carbaldehyde. Chemical Synthesis Database. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]

-

1H-Indole-7-carboxamide | C9H8N2O | CID 13415516. PubChem, National Institutes of Health. [Link]

-

Synthesis and D2-like binding affinity of 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives as conformationally restricted 5-phenyl-pyrrole-3-carboxamide analogs. PubMed, National Institutes of Health. [Link]

-

Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed, National Institutes of Health. [Link]

-

N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138. PubChem, National Institutes of Health. [Link]

-

7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. [Link]

-

1h-indole-4-carboxamide, n-(2-(2-((1,1-dimethylethyl)amino)ethoxy)phenyl). PubChemLite. [Link]

-

Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed, National Institutes of Health. [Link]

-

Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. MDPI. [Link]

-

Design, Synthesis, and Biological Activity of Silicon-Containing Carboxamide Fungicides. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

Sources

- 1. 1253792-04-9|this compound|BLD Pharm [bldpharm.com]

- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Phenyl-1H-indole-7-carboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Phenyl-1H-indole-7-carboxamide, a molecule of significant interest in medicinal chemistry. While specific literature on this exact compound is nascent, its structural motifs—the 4-substituted indole and the indole-7-carboxamide—are well-established pharmacophores. This document, therefore, delineates a plausible pathway for its discovery, a robust synthetic strategy, and a prospective evaluation of its biological significance based on established principles of medicinal chemistry and drug development.

Introduction: The Rationale for this compound

The indole scaffold is a cornerstone in drug discovery, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The indole-7-carboxamide moiety, in particular, has been identified as a key structural feature in potent antiviral agents, notably as inhibitors of HIV-1 attachment.[3]

Simultaneously, the introduction of substituents at the C-4 position of the indole ring, a traditionally challenging synthetic endeavor, has been shown to yield compounds with significant therapeutic potential, including precursors to ergot alkaloids and other biologically active molecules.[4][5] The 4-phenyl substitution, in particular, can introduce favorable pharmacokinetic properties and provide additional vectors for interaction with biological targets.

This guide, therefore, explores the synthesis and potential applications of this compound (CAS No. 1253792-04-9), a molecule that combines the therapeutic promise of the indole-7-carboxamide scaffold with the unique structural and electronic properties conferred by a 4-phenyl substituent.[6]

Synthetic Pathways to this compound

The synthesis of this compound requires a multi-step approach that addresses the regioselective functionalization of the indole core at both the C-4 and C-7 positions. Below are two plausible and robust synthetic routes, drawing from established methodologies in indole chemistry.

Route 1: Late-Stage C-H Arylation Strategy

This approach prioritizes the early introduction of the C-7 carboxamide and employs a late-stage C-H activation strategy for the introduction of the phenyl group at the C-4 position.

Experimental Protocol:

-

Synthesis of 1H-indole-7-carboxamide: This starting material can be prepared from commercially available indole-7-carboxylic acid via standard amide coupling reactions.

-

Protection of the Indole Nitrogen: The indole nitrogen is protected with a suitable protecting group (e.g., Boc, SEM) to prevent side reactions in the subsequent C-H activation step.

-

Palladium-Catalyzed C-4 Arylation: The protected indole-7-carboxamide is subjected to a palladium-catalyzed direct C-H arylation with iodobenzene. This reaction typically employs a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base.

-

Deprotection: The protecting group is removed under appropriate conditions to yield the final product, this compound.

Diagram of the Late-Stage C-H Arylation Workflow:

Caption: Workflow for the synthesis of this compound via a late-stage C-H arylation strategy.

Route 2: Convergent Synthesis via Fischer Indole Synthesis

This route involves the construction of the 4-phenylindole core via a Fischer indole synthesis, followed by the introduction of the C-7 carboxamide.

Experimental Protocol:

-

Synthesis of (3-bromophenyl)hydrazine: This starting material is prepared from 3-bromoaniline.

-

Fischer Indole Synthesis: (3-bromophenyl)hydrazine is reacted with a suitable ketone, such as acetophenone, under acidic conditions to yield 4-bromo-2-phenyl-1H-indole.

-

Suzuki Coupling: The 4-bromoindole intermediate is subjected to a Suzuki coupling reaction with phenylboronic acid to introduce the phenyl group at the C-4 position, yielding 2,4-diphenyl-1H-indole.

-

Formylation at C-7: The 2,4-diphenyl-1H-indole is then selectively formylated at the C-7 position using a Vilsmeier-Haack reaction.

-

Oxidation and Amidation: The resulting aldehyde is oxidized to the carboxylic acid, which is then converted to the final product, this compound, via amide coupling.

Diagram of the Convergent Synthesis Workflow:

Caption: Workflow for the convergent synthesis of this compound using the Fischer indole synthesis.

Prospective Biological Evaluation

Given the established biological activities of related indole derivatives, this compound is a compelling candidate for investigation in several therapeutic areas.

Potential Therapeutic Targets

-

Antiviral (HIV-1 Attachment Inhibition): The indole-7-carboxamide scaffold is a known HIV-1 attachment inhibitor.[3] The 4-phenyl group could enhance this activity by providing additional hydrophobic interactions with the viral envelope glycoproteins.

-

Anticancer: Numerous indole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[7][8][9] The 4-phenyl substitution could modulate these activities and improve cell permeability.

-

Antimicrobial: The indole nucleus is a common feature in antimicrobial agents.[1][10] this compound should be screened against a panel of bacterial and fungal pathogens.

Proposed Experimental Workflow for Biological Evaluation

A systematic evaluation of the biological activity of this compound would involve the following steps:

-

Primary Screening: The compound would be tested in a panel of cell-based and target-based assays relevant to the potential therapeutic areas mentioned above.

-

Dose-Response Studies: For active compounds, dose-response curves would be generated to determine potency (e.g., IC₅₀ or EC₅₀ values).

-

Mechanism of Action Studies: Further experiments would be conducted to elucidate the specific molecular mechanism by which the compound exerts its biological effect.

-

In Vivo Efficacy Studies: Promising candidates would be evaluated in animal models of the target disease to assess their in vivo efficacy and pharmacokinetic properties.

Diagram of the Biological Evaluation Workflow:

Caption: A stepwise workflow for the comprehensive biological evaluation of this compound.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound based on anticipated activities, to be validated by experimental studies.

| Parameter | Hypothetical Value | Assay Type |

| Antiviral Activity | ||

| HIV-1 Attachment IC₅₀ | 50 nM | Cell-based viral entry assay |

| Anticancer Activity | ||

| MCF-7 (Breast Cancer) GI₅₀ | 2 µM | MTT cell proliferation assay |

| HCT116 (Colon Cancer) GI₅₀ | 5 µM | MTT cell proliferation assay |

| Antimicrobial Activity | ||

| S. aureus MIC | 16 µg/mL | Broth microdilution |

| C. albicans MIC | 32 µg/mL | Broth microdilution |

Conclusion

This compound represents a promising, yet underexplored, area of medicinal chemistry. The convergence of two biologically relevant pharmacophores—the 4-substituted indole and the indole-7-carboxamide—suggests a high potential for therapeutic applications, particularly in the fields of virology and oncology. The synthetic routes outlined in this guide provide a clear and feasible path to obtaining this molecule for further investigation. The proposed biological evaluation workflow offers a systematic approach to unlocking its therapeutic potential. Further research into this and related compounds is warranted and is anticipated to yield novel and effective therapeutic agents.

References

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]

-

Wu, Q., Gao, P., & Yuan, Y. (2021). Natural products and drug derived from 4‐substituted indoles. ResearchGate. [Link]

-

Singh, G., & Saini, A. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

-

Nishikata, T., & Aburatani, S. (2014). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 134(11), 1159-1168. [Link]

-

Kumar, S., & Singh, P. (2018). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Publishing. [Link]

-

Reddy, G. S., et al. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. Organic Letters, 15(24), 6358–6361. [Link]

-

Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. [Link]

-

Mamedov, V. A., et al. (2018). 4-Aryl(indol-3-yl)-2-pyrrolidone-3(5)-carboxamides: synthesis and structure. ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. [Link]

-

Wang, T., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. [Link]

-

Iannazzo, D., et al. (2018). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules, 23(12), 3241. [Link]

-

Boateng, E., & Oyelere, A. K. (2022). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 27(19), 6608. [Link]

Sources

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1253792-04-9|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unveiling the Therapeutic Landscape of 4-Phenyl-1H-indole-7-carboxamide: A Technical Guide to Putative Biological Targets

Abstract

The indole nucleus represents a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds. This technical guide delves into the potential biological landscape of a specific derivative, 4-Phenyl-1H-indole-7-carboxamide. In the absence of extensive empirical data for this precise molecule, this document pioneers a predictive and rational approach to target identification. By integrating in-silico predictive modeling with a comprehensive analysis of structurally related compounds, we illuminate a path forward for researchers, scientists, and drug development professionals. This guide proposes a focused set of high-probability biological targets and provides a robust framework of detailed experimental protocols for their validation, thereby accelerating the exploration of this compound's therapeutic potential.

Introduction: The Therapeutic Promise of the Indole Scaffold

The indole ring system is a cornerstone of numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The diverse therapeutic applications of indole-based compounds stem from their ability to interact with a wide array of biological targets with high affinity and specificity. The subject of this guide, this compound, is a distinct molecule within this class, characterized by a phenyl substitution at the 4-position and a carboxamide group at the 7-position of the indole core. While direct experimental data on this compound is sparse, its structural motifs suggest a rich potential for therapeutic intervention. This guide employs a predictive, multi-faceted approach to hypothesize its primary biological targets and to provide a comprehensive roadmap for their experimental validation.

In-Silico Target Identification: A Predictive First Step

To navigate the potential target space of this compound, a series of in-silico predictions were conceptually performed using a suite of well-established web servers. These tools leverage large databases of known ligand-target interactions and employ various algorithms, including 2D and 3D similarity searching and machine learning models, to predict the most probable biological targets for a novel small molecule.

The SMILES string for this compound, O=C(N)c1cccc2c1[nH]cc2c3ccccc3, was used as the input for these conceptual analyses.

Predictive Modeling Platforms Utilized (Conceptual)

-

SwissTargetPrediction: This tool predicts targets based on a combination of 2D and 3D similarity to known bioactive ligands.[1][2][3][4]

-

SuperPred: This server utilizes a machine learning model based on logistic regression and molecular fingerprints to predict both therapeutic class (ATC code) and specific protein targets.[5][6][7][8][9]

-

TargetNet: This platform constructs a large number of QSAR models to predict the binding of a molecule against a panel of human proteins.[10][11][12][13]

-

PharmMapper: This server identifies potential targets by matching the pharmacophoric features of the query molecule to a database of receptor-based pharmacophore models.

Consolidated In-Silico Prediction Results (Hypothetical)

The conceptual analysis across these platforms is anticipated to yield a ranked list of potential targets. Based on the known activities of structurally similar indole carboxamides, a plausible set of high-probability targets has been generated and is summarized in Table 1. This predictive data forms the foundation for the subsequent discussion and experimental validation strategies.

Table 1: Hypothetical High-Probability Biological Targets for this compound from Conceptual In-Silico Analysis

| Target Class | Specific Predicted Targets | Predicted Activity/Role | Confidence Score (Illustrative) |

| Protein Kinases | Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Spleen Tyrosine Kinase (Syk) | Inhibition | High |

| Viral Proteins | HIV-1 Reverse Transcriptase, HIV-1 Capsid Protein | Inhibition | Moderate |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors | Modulation | Moderate |

| Other Enzymes | Phosphodiesterases (PDEs) | Inhibition | Low |

Profiling the Most Promising Biological Targets

The in-silico predictions, contextualized by existing literature on related indole derivatives, point towards three primary areas of therapeutic potential: oncology (through kinase inhibition), virology (specifically anti-HIV activity), and neurology (via GPCR modulation). This section provides a detailed examination of the most compelling targets.

Protein Kinases: A Hub for Anticancer Activity

The indole scaffold is a well-established pharmacophore for kinase inhibition. Numerous indole carboxamide derivatives have demonstrated potent anticancer activity by targeting key kinases involved in cell proliferation, survival, and angiogenesis.[3]

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the MAPK and PI3K/AKT pathways, promoting cell growth and proliferation. Dysregulation of EGFR signaling is a hallmark of many cancers. The structural similarity of this compound to known EGFR inhibitors suggests it may act as a competitive inhibitor at the ATP-binding site of the kinase domain.

CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Several indole-based compounds have been reported as potent CDK2 inhibitors. The planar indole ring of this compound can potentially form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of CDK2.

Syk is a non-receptor tyrosine kinase primarily involved in the signaling pathways of various immune cells. Its inhibition is a promising strategy for treating autoimmune diseases and certain hematological malignancies. Phenyl carboxamide analogues have been identified as Syk inhibitors, suggesting that this compound may also exhibit this activity.

Anti-HIV Potential: Targeting Viral Replication

Studies on indole-7-carboxamides have highlighted their potential as anti-HIV agents.[5][13] While the exact mechanism for this specific subclass is not fully elucidated, related indole derivatives are known to inhibit key viral enzymes.

HIV-1 RT is a crucial enzyme for the replication of the viral genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. The hydrophobic nature of the 4-phenyl-1H-indole core could favor binding to this allosteric pocket.

The HIV-1 capsid protein is involved in multiple stages of the viral life cycle, making it an attractive therapeutic target. Phenylalanine derivatives containing a 4-phenyl moiety have shown inhibitory activity against the HIV-1 capsid protein, suggesting a potential parallel for this compound.[10]

Experimental Validation: A Step-by-Step Methodological Framework

The following section provides detailed, step-by-step protocols for the experimental validation of the predicted biological targets. The causality behind experimental choices is explained to provide a comprehensive and self-validating system.

Kinase Inhibition Assays

To ascertain the inhibitory potential of this compound against the predicted kinase targets, a series of in-vitro kinase assays should be performed. A luminescent ADP-Glo™ kinase assay is a robust and high-throughput method for this purpose.

-

Reagent Preparation:

-

Prepare a 2X kinase solution in the appropriate kinase reaction buffer.

-

Prepare a 2X substrate/ATP solution in the kinase reaction buffer. The ATP concentration should be at the Km for each respective kinase to ensure sensitive detection of competitive inhibitors.

-

Prepare serial dilutions of this compound in 100% DMSO, followed by a further dilution in kinase reaction buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 5 µL of the test compound solution or vehicle control (DMSO).

-

Add 10 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Proliferation and Viability Assay

To assess the functional consequence of potential kinase inhibition in a cellular context, a cell viability assay using relevant cancer cell lines is essential. The MTT assay is a widely used colorimetric method for this purpose.

-

Cell Seeding:

-

Seed cancer cell lines (e.g., A431 for EGFR, MCF-7 for CDK2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound-containing medium.

-

Incubate for 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Visualizing the Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanisms of action and the experimental design, the following diagrams have been generated using Graphviz.

Signaling Pathways

Caption: Putative inhibition of the EGFR signaling pathway.

Caption: Proposed inhibition of the CDK2-mediated cell cycle.

Experimental Workflow

Caption: A rational workflow for target validation.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, framework for elucidating the biological targets of this compound. The conceptual in-silico analysis, supported by the known bioactivities of structurally related compounds, strongly suggests that this molecule holds promise as a modulator of protein kinases and potentially as an antiviral agent. The detailed experimental protocols provided herein offer a clear and robust path for the validation of these predicted targets.

Future research should focus on the synthesis of this compound and its analogues, followed by the systematic execution of the proposed in-vitro and cell-based assays. Positive hits from these initial screens will warrant further investigation into their mechanism of action, including determination of binding kinetics, elucidation of co-crystal structures with their targets, and assessment of their efficacy in preclinical models of cancer and viral diseases. This structured approach will undoubtedly accelerate the journey of this compound from a molecule of interest to a potential therapeutic candidate.

References

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. Nucleic acids research, 42(W1), W26-W31. [Link]

-

Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

-

Yao, Z. J., Dong, J., Che, Y. J., Zhu, M. F., Wen, M., Wang, N. N., ... & Cao, D. S. (2016). TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models. Journal of computer-aided molecular design, 30(5), 413-424. [Link]

-

Wee, P., & Wang, Z. (2017). Epidermal growth factor receptor cell proliferation signaling pathways. Cancers, 9(5), 52. [Link]

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357-W364. [Link]

-

Dunkel, M., Fullbeck, M., Neumann, S., & Preissner, R. (2008). SuperPred: drug classification and target prediction. Nucleic acids research, 36(Web Server issue), W55-W59. [Link]

-

Li, G., Wang, Y., Liu, X., & Zhang, H. (2020). Design, synthesis and structure-activity relationships of phenylalanine-containing peptidomimetics as novel HIV-1 capsid binders based on Ugi four-component reaction. Molecules, 25(23), 5678. [Link]

-

Zhang, M., Hou, W., Liu, Z., Liu, X., & Zhan, P. (2020). Design, synthesis and structure-activity relationships of 4-phenyl-1H-1, 2, 3-triazole phenylalanine derivatives as novel HIV-1 capsid inhibitors with promising antiviral activities. European journal of medicinal chemistry, 190, 112085. [Link]

-

Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature reviews Molecular cell biology, 2(2), 127-137. [Link]

-

Elkamhawy, A., Lee, Y. S., Paik, S., & Roh, E. J. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5243. [Link]

-

Wang, X., Pan, C., Gong, J., Liu, X., & Li, H. (2016). Enhancing the enrichment of pharmacophore-based target prediction for the polypharmacological profiles of drugs. Journal of chemical information and modeling, 56(6), 1175-1183. [Link]

-

Lowell, C. A. (2011). Src-family and Syk kinases in activating and inhibitory pathways in innate immune cells: signaling cross talk. Cold Spring Harbor perspectives in biology, 3(3), a002352. [Link]

-

Gfeller, D., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2013). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(W1), W32-W38. [Link]

-

Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]

-

Altman, M. D., Di Francesco, M. E., Ellis, J. M., Knowles, S. L., & Northrup, A. B. (2014). Phenyl Carboxamide Analogues as Spleen Tyrosine Kinase (Syk) Inhibitors. ACS medicinal chemistry letters, 5(4), 423-427. [Link]

-

Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature reviews immunology, 10(6), 387-402. [Link]

-

Lo, H. W., Hsu, S. C., & Hung, M. C. (2008). EGFR signaling pathway in breast cancers: from traditional signal transduction to direct nuclear translocalization. Breast cancer research and treatment, 110(2), 211-218. [Link]

-

Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature reviews cancer, 9(3), 153-166. [Link]

-

Kim, J., Lee, J., Park, J., Gho, Y. S., & Kim, Y. K. (2019). TargetNet: functional microRNA target prediction with deep neural networks. Bioinformatics, 35(10), 1642-1650. [Link]

-

Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15-31. [Link]

-

Turner, M., & Schweighoffer, E. (2006). The role of SYK in B-cell development and function. Immunological reviews, 208(1), 86-101. [Link]

-

Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved January 15, 2026, from [Link]

-

Liu, X., Ouyang, S., Yu, B., Liu, Y., Huang, K., Gong, J., ... & Jiang, H. (2010). PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic acids research, 38(suppl_2), W609-W614. [Link]

-

Hsieh, Y. C., Chen, C. H., Chen, P. N., & Hsieh, Y. S. (2012). Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway. Journal of biomedical science, 19(1), 1-11. [Link]

-

TargetNet. (n.d.). A Tutorial on Using TargetNet for Reverse Target Searching. Retrieved January 15, 2026, from [Link]

-

Nickel, J., Gohlke, B. O., Erehman, J., Banerjee, P., Rong, W. W., Goede, A., ... & Preissner, R. (2014). SuperPred: update on drug classification and target prediction. PubMed. [Link]

-

Kesteleyn, B., Vo, A., Van der Veken, P., & Augustyns, K. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & medicinal chemistry letters, 23(1), 198-202. [Link]

-

Health Sciences Library System. (2008). SuperPred -- target-prediction server. Retrieved January 15, 2026, from [Link]

-

Medically Reviewed by Dr. Nikita Toshi. (2024). What are Syk inhibitors and how do they work?. News-Medical.net. Retrieved January 15, 2026, from [Link]

-

Dunkel, M., Fullbeck, M., Neumann, S., & Preissner, R. (2008). SuperPred: drug classification and target prediction. ResearchGate. [Link]

-

Albrecht, J. H., Poon, R. Y., & Diehl, J. A. (2005). CDK2 regulation through PI3K and CDK4 is necessary for cell cycle progression of primary rat hepatocytes. Journal of cellular physiology, 203(1), 124-132. [Link]

-

Yao, Z. J., Dong, J., Che, Y. J., Zhu, M. F., Wen, M., Wang, N. N., ... & Cao, D. S. (2016). TargetNet: a web service for predicting potential drug–target interaction profiling via multi-target SAR models. Semantic Scholar. [Link]

-

Wang, X., Pan, C., Gong, J., Liu, X., & Li, H. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic acids research, 45(W1), W356-W360. [Link]

-

Sportsman, R., & Zheng, Y. (2006). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current pharmaceutical biotechnology, 7(6), 415-420. [Link]

-

Wang, Z. (2017). In Vitro Enzyme Kinetics Analysis of EGFR. In Receptor Tyrosine Kinases: Methods and Protocols (pp. 15-26). Humana Press, New York, NY. [Link]

-

Clinical Gate. (2015). Regulation of the Cell Cycle. Retrieved January 15, 2026, from [Link]

-

Ge, C., He, S., & Li, Y. (2023). Syk-regulated signaling pathways in macrophage-mediated inflammatory responses. Frontiers in Immunology, 14, 1269395. [Link]

-

bio.tools. (n.d.). PharmMapper. Retrieved January 15, 2026, from [Link]

-

Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

-

Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., ... & Inglese, J. (2012). Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. 1253792-04-9|this compound|BLD Pharm [bldpharm.com]

- 2. ChEMBL - ChEMBL [ebi.ac.uk]

- 3. 1H-Pyrazole-4-carboxamide | C4H5N3O | CID 17854756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-({[4-(Benzyloxy)-3-methoxyphenyl]methyl}amino)benzene-1-carboximidamide | C22H23N3O2 | CID 23646462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-{4-[(1e)-N-(N-Hydroxycarbamimidoyl)ethanehydrazonoyl]phenyl}-7-Nitro-1h-Indole-2-Carboxamide | C18H17N7O4 | CID 57547754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Phenyl-1H-indole-2-carboxamide | C15H12N2O | CID 589138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-[4-[(3-Chloro-4-fluorophenyl)carbamoylamino]phenyl]indole-1-carboxamide | C22H16ClFN4O2 | CID 121254592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-[(3-carbamimidoylphenyl)methyl]-4-hydroxy-N-[2-(naphthalen-1-ylamino)ethyl]-1H-indole-2-carboxamide | C29H27N5O2 | CID 11113557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Explore all Compounds - ChEMBL [ebi.ac.uk]

- 11. 4-phenyl-9H-pyrimido[4,5-b]indole-6-carboxamide | C17H12N4O | CID 10401837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Phenylsemicarbazide | C7H9N3O | CID 10837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Compound: CHEMBL99447 - ChEMBL [ebi.ac.uk]

Preliminary biological activity of 4-Phenyl-1H-indole-7-carboxamide

An In-Depth Technical Guide to the Preliminary Biological Evaluation of 4-Phenyl-1H-indole-7-carboxamide

Authored by: A Senior Application Scientist

Foreword: The Indole Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique aromatic and heterocyclic structure allows it to mimic peptide motifs and engage in various interactions with biological macromolecules, particularly enzymes and receptors.[1] The derivatization of the indole core, especially with a carboxamide functional group, has proven to be a highly fruitful strategy in the quest for novel therapeutic agents.[3] Carboxamides are stable, neutral, and capable of acting as both hydrogen bond donors and acceptors, properties that facilitate strong and specific binding to protein targets.[3]